4-(Piridin-2-il)butan-1-ol

Descripción general

Descripción

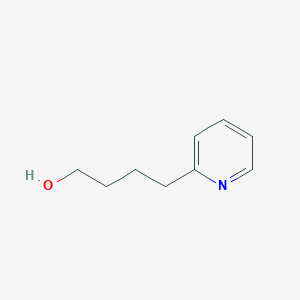

4-(Pyridin-2-yl)butan-1-ol is an organic compound with the molecular formula C9H13NO. It consists of a pyridine ring attached to a butanol chain. This compound is of interest due to its unique structure, which combines the properties of both pyridine and butanol, making it useful in various chemical and biological applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(Pyridin-2-yl)butan-1-ol has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurodegenerative diseases and other conditions.

Case Study: Neuroprotective Effects

- Objective: To evaluate the neuroprotective effects of pyridine derivatives.

- Method: Synthesis of various derivatives and assessment of their biological activity.

- Results: Certain derivatives exhibited significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders such as Alzheimer's disease.

Synthesis of Bioactive Compounds

This compound serves as a versatile building block in organic synthesis, leading to the development of novel bioactive compounds.

Table 1: Summary of Synthesized Compounds from 4-(Pyridin-2-yl)butan-1-ol

| Compound Name | Application | Biological Activity |

|---|---|---|

| Pyrimidinamine Derivatives | Antifungal | Excellent fungicidal activity against corn rust (EC50 = 0.60 mg/L) |

| Collagen Prolyl-4-Hydroxylase Inhibitors | Anti-fibrotic | Potent inhibition demonstrated in hydroxyproline assays |

| Anti-tubercular Agents | Tuberculosis Treatment | Significant activity against Mycobacterium tuberculosis (IC50 = 1.35 - 2.18 μM) |

Case Study: Anti-tubercular Activity

- Objective: To synthesize and evaluate new anti-tubercular agents based on 4-(Pyridin-2-yl)butan-1-ol.

- Method: A series of substituted derivatives were synthesized and tested against Mycobacterium tuberculosis.

- Results: Several compounds exhibited promising inhibitory concentrations, indicating their potential as anti-tubercular agents.

Organic Synthesis Techniques

The compound is utilized in various synthetic methodologies, including Friedel-Crafts reactions, which allow for the formation of complex organic structures.

Table 2: Friedel-Crafts Reaction Outcomes with 4-(Pyridin-2-yl)butan-1-ol

| Substrate | Product | Yield (%) |

|---|---|---|

| Benzene | Arylated Product 1 | 86% |

| Chlorobenzene | Arylated Product 2 | 88% |

| Dichlorobenzene | Arylated Product 3 | Lower yield due to deactivation |

Case Study: Friedel-Crafts Reaction

- Objective: To explore the reactivity of 4-(Pyridin-2-yl)butan-1-ol in Friedel-Crafts reactions.

- Method: Various substrates were reacted under acidic conditions.

- Results: The reactions yielded arylated products with varying efficiencies, demonstrating the compound's utility in synthetic organic chemistry.

Research indicates that compounds containing pyridine rings often exhibit significant interactions with biological targets. The specific biological activities of 4-(Pyridin-2-yl)butan-1-ol are still under investigation, but preliminary studies suggest its potential as:

- Anticonvulsant Agent : Some derivatives have shown significant anticonvulsant activity.

- Anxiolytic Properties : Structural similarities to known anxiolytics suggest potential efficacy in anxiety disorders.

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing cellular processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their activity. This can result in alterations in cellular processes, potentially influencing cell growth, signaling, or metabolism .

Biochemical Pathways

The compound’s interactions with its targets could influence a variety of pathways, depending on the nature of the targets and the context of the cellular environment .

Pharmacokinetics

These properties would influence the compound’s bioavailability, determining how much of the compound reaches its targets in the body .

Result of Action

The effects would depend on the compound’s targets and the changes induced in their activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Pyridin-2-yl)butan-1-ol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-yl)butan-1-ol typically involves the reaction of pyridine with butanal in the presence of a reducing agent. One common method is the reduction of 4-(Pyridin-2-yl)butanal using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions, yielding 4-(Pyridin-2-yl)butan-1-ol as the primary product.

Industrial Production Methods: Industrial production of 4-(Pyridin-2-yl)butan-1-ol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using distillation or chromatography techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Pyridin-2-yl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 4-(Pyridin-2-yl)butanal or 4-(Pyridin-2-yl)butanoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced further to form 4-(Pyridin-2-yl)butane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products:

Oxidation: 4-(Pyridin-2-yl)butanal, 4-(Pyridin-2-yl)butanoic acid.

Reduction: 4-(Pyridin-2-yl)butane.

Substitution: 4-(Pyridin-2-yl)butyl chloride, 4-(Pyridin-2-yl)butyl bromide.

Comparación Con Compuestos Similares

4-(Pyridin-2-yl)butan-1-ol can be compared with other similar compounds, such as:

4-(Pyridin-2-yl)butanal: This compound is an aldehyde derivative and is more reactive due to the presence of the aldehyde group.

4-(Pyridin-2-yl)butanoic acid: This compound is a carboxylic acid derivative and has different chemical properties, such as acidity and solubility.

4-(Pyridin-2-yl)butane: This compound is a fully reduced derivative and lacks the hydroxyl group, making it less polar and less reactive.

The uniqueness of 4-(Pyridin-2-yl)butan-1-ol lies in its combination of the pyridine ring and the hydroxyl group, which imparts distinct chemical and biological properties.

Actividad Biológica

4-(Pyridin-2-yl)butan-1-ol is an organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure, featuring a pyridine ring and a butanol moiety, contributes to various biological activities, including fungicidal and anti-tubercular effects. This article explores the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of 4-(Pyridin-2-yl)butan-1-ol is C₉H₁₃NO, and it has a CAS number of 17945-79-8. The compound consists of a four-carbon chain terminating in a hydroxyl group, with a pyridine ring attached to the fourth carbon. This configuration enhances its solubility and reactivity, making it suitable for various biological applications.

Fungicidal Activity

One of the primary applications of 4-(Pyridin-2-yl)butan-1-ol is in the synthesis of pyrimidinamine derivatives, which exhibit promising fungicidal properties. In a study evaluating these derivatives, one compound demonstrated an effective control against corn rust with an EC50 value of 0.60 mg/L, outperforming the commercial fungicide tebuconazole (1.65 mg/L) . The following table summarizes the fungicidal activity of selected derivatives:

| Compound Name | EC50 (mg/L) | Comparison |

|---|---|---|

| Pyrimidinamine Derivative A | 0.60 | Better than Tebuconazole (1.65 mg/L) |

| Tebuconazole | 1.65 | Commercial standard |

Anti-Tubercular Activity

4-(Pyridin-2-yl)butan-1-ol has also been utilized in developing pyrazinamide derivatives evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. These derivatives were synthesized using 4-(Pyridin-2-yl)butan-1-ol as a template, showcasing its versatility in medicinal chemistry .

The biological activity of compounds containing pyridine rings is often attributed to their ability to interact with various biological targets. Research indicates that 4-(Pyridin-2-yl)butan-1-ol may exert its effects through:

- Inhibition of Enzymatic Activity : Compounds with similar structures have shown the ability to inhibit key enzymes involved in fungal growth.

- Disruption of Membrane Integrity : The hydroxyl group can enhance interactions with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Studies

Several studies have highlighted the efficacy of 4-(Pyridin-2-yl)butan-1-ol and its derivatives:

- Fungicidal Efficacy : A study demonstrated that specific derivatives synthesized from this compound showed significant antifungal activity against Fusarium graminearum, indicating potential agricultural applications .

- Anti-Tuberculosis Research : Another research effort focused on synthesizing novel anti-tubercular agents from 4-(Pyridin-2-yl)butan-1-ol, leading to compounds that exhibited enhanced efficacy against Mycobacterium tuberculosis .

Interaction Studies

Research into the interactions of 4-(Pyridin-2-yl)butan-1-ol within biological systems is ongoing. Preliminary findings suggest that it interacts favorably with various biomolecules, which may enhance its therapeutic potential . Further investigations are needed to elucidate these interactions fully.

Comparison with Related Compounds

To understand the uniqueness of 4-(Pyridin-2-yl)butan-1-ol, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Pyridin-3-yl)butan-1-ol | Similar but with a pyridine at position three | Different biological activity profile |

| 4-(Pyridin-2-yl)butan-2-one | Contains a ketone instead of an alcohol | Potentially different reactivity and stability |

| 3-(Pyridin-2-yloxy)butan-1-amines | Contains an ether linkage | Different functional group leading to varied reactivity |

The presence of the hydroxyl group in 4-(Pyridin-2-yl)butan-1-ol differentiates it from these related compounds, influencing its solubility and reactivity profiles.

Propiedades

IUPAC Name |

4-pyridin-2-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c11-8-4-2-6-9-5-1-3-7-10-9/h1,3,5,7,11H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSOMFUUWROROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632186 | |

| Record name | 4-(Pyridin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17945-79-8 | |

| Record name | 4-(Pyridin-2-yl)butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.